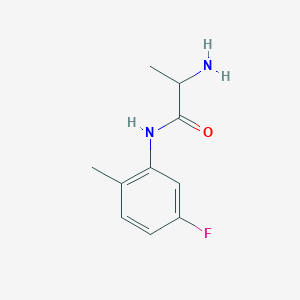

2-Amino-N-(5-fluoro-2-methylphenyl)propanamide

Description

Contextualization within Fluorinated Amide Chemistry

Fluorinated amides are a class of organic compounds that have garnered considerable attention in the field of medicinal chemistry. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govtandfonline.com The C-F bond is the strongest single bond to carbon, which often enhances the metabolic stability of a compound by blocking sites susceptible to metabolism. acs.org

Significance in Contemporary Chemical and Biochemical Research

The significance of compounds like 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide in modern research lies in the strategic combination of its structural motifs. The aminopropanamide backbone is a common feature in many biologically active molecules and can serve as a scaffold for developing new therapeutic agents.

The strategic placement of both a fluorine atom and a methyl group on the aromatic ring allows for fine-tuning of the molecule's properties. The methyl group can provide steric bulk and influence the compound's conformation, which can be crucial for selective binding to a biological target.

Table 2: Potential Research Significance of Structural Features

| Structural Feature | Potential Significance in Research |

|---|---|

| Fluorine Atom | Enhanced metabolic stability, increased binding affinity, altered lipophilicity. nih.govtandfonline.com |

| Methyl Group | Steric influence on binding, modulation of electronic properties. |

| Aminopropanamide Moiety | A versatile scaffold for combinatorial chemistry and drug discovery. |

Overview of Core Academic Research Domains

While direct research on this compound is limited, its structure suggests relevance in several key academic research domains:

Medicinal Chemistry and Drug Discovery: The compound could be a building block or a lead compound in the development of new drugs. The fluorinated phenylpropanamide structure is of interest for creating analogues of known bioactive molecules to improve their efficacy and safety profiles. acs.org

Synthetic Organic Chemistry: The development of efficient and stereoselective methods for the synthesis of fluorinated amides is an active area of research. researchgate.net The synthesis of this compound would likely involve the coupling of a fluorinated aniline (B41778) derivative with an amino acid derivative.

Chemical Biology: Fluorinated molecules are valuable tools in chemical biology for probing biological systems. mdpi.com The fluorine atom can serve as a sensitive NMR probe to study protein-ligand interactions.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(5-fluoro-2-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-6-3-4-8(11)5-9(6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLANKZFVCBTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Chemistry of 2 Amino N 5 Fluoro 2 Methylphenyl Propanamide

Established Synthetic Routes to the Propanamide Core

The fundamental approach to synthesizing the 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide core involves the formation of an amide bond between the appropriately substituted aniline (B41778), 5-fluoro-2-methylaniline (B146954), and a protected form of alanine (B10760859).

Acylation Reactions with Substituted Anilines

Direct acylation of 5-fluoro-2-methylaniline with a suitable acylating agent derived from alanine represents a straightforward method for the synthesis of the target propanamide. This typically involves the use of an N-protected alanine derivative, such as N-Boc-alanine or N-Cbz-alanine, to prevent self-condensation and other side reactions. The alanine can be activated as an acyl chloride or an acid anhydride (B1165640).

The general reaction involves the nucleophilic attack of the amino group of 5-fluoro-2-methylaniline on the electrophilic carbonyl carbon of the activated alanine derivative. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the acid byproduct generated during the reaction. Subsequent deprotection of the nitrogen-protecting group yields the final this compound.

Table 1: Key Reagents in Acylation Reactions

| Reactant 1 | Reactant 2 | Activating Agent/Method | Protecting Group |

| 5-fluoro-2-methylaniline | Alanine | Thionyl chloride (for acyl chloride) | Boc (tert-Butyloxycarbonyl) |

| 5-fluoro-2-methylaniline | Alanine | Acetic anhydride (for mixed anhydride) | Cbz (Carboxybenzyl) |

Amide Bond Formation via Coupling Strategies

Modern peptide coupling reagents offer a mild and efficient alternative to traditional acylation methods for the formation of the amide bond. These reagents activate the carboxylic acid group of an N-protected alanine, facilitating its reaction with 5-fluoro-2-methylaniline. This approach is widely used due to its high yields, tolerance of various functional groups, and minimization of side reactions, particularly racemization at the chiral center of alanine.

Commonly employed coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. nih.gov Other powerful coupling agents include uronium-based reagents like HATU and HBTU.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The process involves the in-situ formation of an activated ester of the N-protected alanine, which then readily reacts with the aniline. The final step is the removal of the protecting group to afford the desired product.

Table 2: Common Coupling Reagents and Conditions

| Coupling Reagent | Additive | Base | Solvent |

| EDC | HOBt | DIPEA | DCM or DMF |

| HATU | - | DIPEA | DMF |

| HBTU | HOBt | Triethylamine | DMF |

Advanced Synthetic Approaches and Process Optimization

Stereoselective Synthesis of Enantiomers and Diastereomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the stereoselective synthesis of the enantiomers and diastereomers of this compound is of significant importance.

One common strategy involves the use of enantiomerically pure N-protected alanine (either L-alanine or D-alanine) in the coupling reaction with 5-fluoro-2-methylaniline. This approach, known as a chiral pool synthesis, directly leads to the formation of the corresponding enantiomer of the final product.

Alternatively, diastereoselective methods can be employed. For instance, a racemic mixture of a suitable alanine derivative could be reacted with a chiral auxiliary, followed by separation of the resulting diastereomers and subsequent removal of the auxiliary. More advanced techniques involve the use of chiral catalysts to control the stereochemical outcome of the amide bond formation, although this is less common for this specific transformation.

Transition-Metal Catalyzed Amination and Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. While typically used to form an arylamine from an aryl halide and an amine, this methodology can be adapted for the synthesis of N-aryl amides.

In a potential application to the synthesis of the target compound, a suitably protected 2-aminopropanamide (B1330713) could be coupled with an aryl halide, such as 1-bromo-5-fluoro-2-methylbenzene, in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This would directly form the desired N-aryl propanamide skeleton. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results.

Table 3: Components of a Potential Buchwald-Hartwig Amination

| Aryl Halide | Amide Component | Catalyst | Ligand | Base |

| 1-bromo-5-fluoro-2-methylbenzene | 2-(Boc-amino)propanamide | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, or BrettPhos | NaOtBu or K₃PO₄ |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs), which combine three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be applied to the synthesis of α-acylamino amides. nih.govmdpi.comnih.govmdpi.com

A plausible Ugi reaction for the synthesis of a precursor to this compound would involve the reaction of 5-fluoro-2-methylaniline, an aldehyde (e.g., acetaldehyde), an isocyanide, and a carboxylic acid. By carefully selecting the components, a structure closely related to the target molecule can be assembled in a single step. For instance, using 5-fluoro-2-methylaniline as the amine component, acetaldehyde (B116499) as the carbonyl component, a suitable isocyanide, and an N-protected amino acid as the carboxylic acid component could potentially lead to a direct precursor of the final product. The efficiency and convergence of MCRs make them an attractive strategy for library synthesis and rapid exploration of chemical space.

Green Chemistry Considerations in Synthetic Design

The synthesis of this compound can be approached through various amide bond formation reactions. In line with the principles of green chemistry, modern synthetic design emphasizes the use of safer solvents, the reduction of waste, and the improvement of energy efficiency.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution reactions where possible.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. For amide synthesis, solvent-free methods or reactions in aqueous media are increasingly being explored.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. For amide bond formation, enzymatic catalysts (like lipases) and other reusable catalysts are gaining traction.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.

Waste Reduction: Minimizing the formation of byproducts and developing processes where any waste generated is non-toxic and can be easily managed.

One potential green synthetic approach to this compound would involve the direct coupling of a protected alanine derivative with 5-fluoro-2-methylaniline using a catalytic method in a green solvent, followed by deprotection.

Interactive Data Table: Comparison of Synthetic Approaches

| Synthetic Approach | Key Reagents | Solvent | Green Chemistry Advantages | Potential Drawbacks |

| Traditional Amide Synthesis | Acyl chloride of protected alanine, 5-fluoro-2-methylaniline, stoichiometric base | Dichloromethane, Chloroform | High yielding | Use of hazardous solvents and reagents, generation of stoichiometric waste |

| Peptide Coupling | Protected alanine, 5-fluoro-2-methylaniline, coupling agents (e.g., DCC, HOBt) | DMF, NMP | Milder reaction conditions | Use of expensive and potentially hazardous coupling agents, generation of byproducts |

| Enzymatic Synthesis | Protected alanine ester, 5-fluoro-2-methylaniline, Lipase (B570770) | Toluene, Hexane | High selectivity, mild conditions, biodegradable catalyst | Slower reaction rates, potential for enzyme denaturation |

| Catalytic Direct Amidation | Alanine, 5-fluoro-2-methylaniline, Boric acid or other catalyst | High temperature, solvent-free | High atom economy, avoidance of solvents and protecting groups | High temperatures may not be suitable for all substrates |

Reactivity Profiling and Chemical Transformations

The chemical behavior of this compound is dictated by its constituent functional groups: the primary amine, the amide linkage, and the substituted fluorophenyl ring.

The primary amino group of this compound can be oxidized to various functional groups. The specific product depends on the oxidizing agent and reaction conditions. For instance, mild oxidation could potentially yield the corresponding imine or hydroxylamine, while stronger oxidizing agents could lead to the formation of a nitro group. The amide nitrogen is generally less susceptible to oxidation. However, under specific electrochemical conditions, N-aryl amides can undergo oxidative cleavage.

Interactive Data Table: Potential Oxidation Products

| Oxidizing Agent | Potential Product | Reaction Conditions |

| Mild Oxidants (e.g., MnO₂) | Imine derivative | Neutral, aprotic solvent |

| Peroxy acids (e.g., m-CPBA) | Nitroso or Nitro derivative | Controlled temperature |

| Electrochemical Oxidation | Cleavage products (e.g., 5-fluoro-2-methylaniline) | Specific electrode potential and electrolyte |

The amide functionality in this compound can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the propanamide into the corresponding 1,2-diaminopropane (B80664) derivative. The aromatic fluorine and methyl groups are generally stable to these conditions.

Reduction of the aromatic ring is more challenging and typically requires more forcing conditions, such as catalytic hydrogenation at high pressure and temperature or dissolving metal reductions (e.g., Birch reduction). Selective reduction of the aromatic ring without affecting the other functional groups would be a significant synthetic challenge.

The fluorine atom on the phenyl ring of this compound can potentially be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The success of this reaction is influenced by the electronic nature of the other substituents on the ring. The amino and methyl groups are electron-donating, which generally deactivate the ring towards nucleophilic attack. However, the presence of a strongly activating group, or the use of very strong nucleophiles and harsh reaction conditions, might facilitate the substitution. The position of the fluorine atom (meta to the amide linkage) is not ideal for activation by resonance.

The primary amino group and the amide linkage in this compound serve as handles for a variety of functional group interconversions, allowing for the synthesis of a diverse range of derivatives.

From the Amino Group: The primary amine can be converted into a wide array of functionalities, including secondary or tertiary amines (via alkylation), amides (via acylation), sulfonamides (via sulfonylation), and nitriles (via Sandmeyer reaction after diazotization).

From the Amide Group: The amide can be hydrolyzed back to the corresponding carboxylic acid (alanine) and 5-fluoro-2-methylaniline under acidic or basic conditions. It can also be dehydrated to a nitrile under specific conditions, though this is less common for N-substituted amides.

While less common for secondary amides, rearrangement reactions are a possibility under specific conditions. For instance, a Hofmann-type rearrangement, which is characteristic of primary amides, is not directly applicable here. However, other rearrangements involving the migration of groups to an electron-deficient nitrogen or carbon could potentially be induced. For example, treatment with certain reagents might lead to rearrangements of the N-aryl bond, although such reactions are often complex and can lead to multiple products.

Stereochemical Investigations and Enantioselective Synthesis of 2 Amino N 5 Fluoro 2 Methylphenyl Propanamide and Its Analogues

Chiral Properties and Isomerism of the Propanamide Moiety

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. nih.gov This phenomenon includes constitutional isomers, where atoms are connected in a different order, and stereoisomers, where the connectivity is the same but the spatial arrangement differs. nih.gov

The propanamide moiety in 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide contains a chiral center. Chirality arises from the presence of an asymmetric carbon atom—the alpha-carbon of the original alanine (B10760859) amino acid structure. This carbon is bonded to four different groups: an amino group (-NH2), a methyl group (-CH3), a hydrogen atom (-H), and a carbonyl group that is part of the amide linkage to the 5-fluoro-2-methylphenyl ring.

Due to this chiral center, the molecule can exist as a pair of stereoisomers known as enantiomers. Enantiomers are non-superimposable mirror images of each other, often designated as (R)- and (S)- configurations based on the Cahn-Ingold-Prelog priority rules. These two forms are identical in most physical properties, such as melting point and boiling point, but they rotate plane-polarized light in opposite directions and, critically, interact differently with other chiral molecules, such as biological receptors and enzymes. mdpi.com The presence of these distinct enantiomers necessitates methods for their separation or selective synthesis.

Asymmetric Synthetic Strategies for Enantiomeric Control

To overcome the challenges posed by racemic mixtures, where both enantiomers are present in equal amounts, several asymmetric synthetic strategies have been developed. These methods aim to produce a single, desired enantiomer in high purity, a critical requirement for targeted molecular applications. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of a specific enantiomer of this compound, one could start with either (R)- or (S)-alanine. The chiral integrity of the starting amino acid is maintained throughout the synthesis, which typically involves the coupling of the protected amino acid with 5-fluoro-2-methylaniline (B146954) to form the final amide bond.

Chiral Auxiliaries: In this strategy, an achiral substrate is temporarily attached to a chiral molecule known as a chiral auxiliary. This auxiliary guides the stereochemical outcome of a subsequent reaction, after which it is cleaved to yield the enantiomerically enriched product. For the synthesis of related fluorinated amino acids, chiral Ni(II) complexes derived from Schiff bases have been used effectively to control the stereochemistry of alkylation reactions, achieving high diastereomeric and enantiomeric purities. chemrxiv.org

Asymmetric Catalysis: This powerful technique employs a small amount of a chiral catalyst to convert a large amount of an achiral starting material into a chiral product. For instance, the asymmetric hydrogenation of a suitable enamide precursor using a chiral rhodium or ruthenium catalyst could produce the desired enantiomer of the target molecule with high enantiomeric excess.

| Strategy | Description | Key Advantage | Example Application |

| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | High enantiomeric purity is inherent to the starting material. | Coupling of (S)-Alanine with 5-fluoro-2-methylaniline. |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemistry of a reaction. | Can be applied to a wide range of substrates. | Use of a chiral Ni(II) complex to guide alkylation. chemrxiv.org |

| Asymmetric Catalysis | A chiral catalyst generates a chiral product from an achiral substrate. | A small amount of catalyst can produce a large amount of product. | Rhodium-catalyzed asymmetric hydrogenation of an enamide. |

Enzymatic Resolution Techniques for Chiral Separation

Enzymatic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique leverages the high stereoselectivity of enzymes, which often catalyze a reaction on only one enantiomer of a substrate.

In the context of this compound, a process known as kinetic resolution can be employed. A racemic mixture of the compound is treated with an enzyme, such as a lipase (B570770) or an amidase, that selectively hydrolyzes one of the enantiomers (e.g., the (R)-enantiomer) back to the corresponding carboxylic acid ((R)-alanine) and 5-fluoro-2-methylaniline. mdpi.com The unreacted (S)-enantiomer of the propanamide can then be separated from the hydrolysis products. The efficiency of this separation is determined by the enzyme's activity and enantioselectivity. mdpi.com

A more advanced approach is dynamic kinetic resolution (DKR). In DKR, the enzymatic reaction is combined with a racemization catalyst. As the enzyme consumes one enantiomer, the catalyst continuously converts the remaining, unwanted enantiomer into the desired one, theoretically allowing for a 100% yield of a single enantiomer. nih.gov For example, an amino acid amidase could be used in the presence of a racemase to convert a racemic amino acid amide entirely into a single enantiomeric amino acid. nih.gov

| Enzyme Class | Reaction Type | Principle of Separation |

| Lipases | Hydrolysis | Selective hydrolysis of one enantiomeric amide in a racemic mixture. mdpi.com |

| Amidases/Aminoacylases | Hydrolysis | Stereospecific hydrolysis of the amide bond of one enantiomer. nih.gov |

| Proteases | Hydrolysis | Can exhibit enantioselectivity in the hydrolysis of amide bonds. |

Diastereoselective Approaches in Synthesis

Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point) and can be separated using standard laboratory techniques like chromatography or crystallization. Diastereoselective synthesis leverages this principle by introducing a second chiral center into the molecule, converting an enantiomeric pair into a diastereomeric pair.

One common method is through derivatization with a chiral reagent. The racemic this compound could be reacted with an enantiomerically pure chiral acid chloride, for example, to form a mixture of two diastereomeric amides. These diastereomers can then be separated. Subsequently, the chiral auxiliary group is chemically removed to yield the isolated, enantiomerically pure (R)- and (S)-amines. Advanced chiral derivatizing reagents, such as Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), are used to create diastereomers that are easily separable by techniques like HPLC. nih.gov

Another approach involves the conjugate addition of a chiral amine to a suitable α,β-unsaturated precursor. The inherent chirality of the amine directs the formation of one diastereomer over the other. nih.gov After the addition and subsequent cyclization or modification, the chiral group is removed, yielding an enantiomerically enriched final product. nih.gov

Impact of Stereochemistry on Molecular Recognition and Interactions (Theoretical Framework)

Molecular recognition is the specific, non-covalent interaction between two or more molecules. Life processes depend on highly specific recognition events, such as an enzyme binding its substrate or a drug binding its receptor target. mdpi.com When a chiral molecule interacts with another chiral entity, such as a protein, two transient diastereomeric complexes can be formed: (R)-ligand with (R)-receptor and (S)-ligand with (R)-receptor.

The fundamental principle underlying chiral recognition is that these diastereomeric complexes are not energetically equivalent. The different spatial arrangements of the enantiomers lead to variations in steric hindrance, hydrogen bonding, and electrostatic and van der Waals interactions within the binding site. This concept is often explained by the "three-point attachment model," which posits that for effective chiral discrimination, there must be at least three points of interaction between the chiral molecule and the chiral binding site.

Theoretical and computational methods, such as Density Functional Theory (DFT), are employed to model these interactions. nih.gov By calculating the optimized geometries and relative energies of the diastereomeric complexes, researchers can predict which enantiomer will bind more favorably. nih.gov These calculations provide insight into the specific intermolecular forces that govern chiral recognition, helping to explain why one enantiomer may exhibit a desired therapeutic effect while the other is inactive or elicits a different response. mdpi.comnih.gov

Advanced Spectroscopic and Chromatographic Methodologies in Research on 2 Amino N 5 Fluoro 2 Methylphenyl Propanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus. mdpi.comnih.gov

In ¹H NMR spectroscopy, the distinct signals for the aromatic protons on the fluoro-methylphenyl ring, the protons of the two methyl groups, the methine proton at the chiral center, and the amine and amide protons can be observed and assigned. The splitting patterns (multiplicity) and coupling constants (J-values) reveal the spatial relationships between adjacent protons, which is crucial for confirming the substitution pattern on the aromatic ring.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. mdpi.com The chemical shifts of the carbonyl carbon, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine), and the aliphatic carbons provide definitive evidence of the compound's carbon skeleton. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, solidifying the structural assignment.

During synthesis, NMR is also a powerful technique for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of the desired product in real-time without the need for chromatographic separation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents typical, estimated chemical shift (δ) ranges for the primary nuclei in a common NMR solvent like DMSO-d₆. Actual values may vary.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| Amide NH | ¹H | 8.0 - 9.5 | Singlet |

| Aromatic CH | ¹H | 6.8 - 7.5 | Multiplet/Doublet of Doublets |

| Amine NH₂ | ¹H | 3.0 - 4.0 | Broad Singlet |

| Chiral CH | ¹H | 3.5 - 4.5 | Quartet |

| Phenyl-CH₃ | ¹H | 2.0 - 2.5 | Singlet |

| Aliphatic-CH₃ | ¹H | 1.2 - 1.6 | Doublet |

| Carbonyl C=O | ¹³C | 170 - 175 | - |

| Aromatic C-F | ¹³C | 155 - 165 (d, ¹JCF ≈ 240 Hz) | - |

| Aromatic C | ¹³C | 110 - 140 | - |

| Chiral CH | ¹³C | 50 - 60 | - |

| Phenyl-CH₃ | ¹³C | 15 - 25 | - |

| Aliphatic-CH₃ | ¹³C | 15 - 25 | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight and investigate the fragmentation patterns of this compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, allowing for the calculation of the elemental formula (C₁₀H₁₃FN₂O), which corresponds to a monoisotopic mass of 196.1015. bldpharm.com

When coupled with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is typically observed at m/z 197.1093. Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The analysis of these fragments provides valuable structural information and confirms the identity of the compound.

Key fragmentation pathways for protonated this compound would likely involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for protonated primary amines, leading to a significant fragment ion. nih.gov

Cleavage of the amide bond: Breakage of the bond between the carbonyl group and the nitrogen of the aromatic ring.

Loss of the propanamide side chain: Cleavage resulting in an ion corresponding to the 5-fluoro-2-methylaniline (B146954) moiety.

Understanding these fragmentation pathways is crucial for structural verification and for developing quantitative analytical methods using techniques like multiple reaction monitoring (MRM). researchgate.net

Table 2: Expected Key Ions in the ESI-MS/MS Spectrum of Protonated this compound

| Ion | Formula | m/z (monoisotopic) | Description |

| [M+H]⁺ | [C₁₀H₁₄FN₂O]⁺ | 197.1093 | Protonated Parent Molecule |

| [M+H - NH₃]⁺ | [C₁₀H₁₁FO]⁺ | 180.0801 | Loss of Ammonia |

| [C₇H₇FN]⁺ | [C₇H₇FN]⁺ | 124.0562 | 5-fluoro-2-methylaniline fragment |

| [C₃H₆N]⁺ | [C₃H₆N]⁺ | 56.0500 | Propanamine fragment |

Advanced High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone of the analysis and purification of this compound, offering various modes to address specific analytical challenges.

Chiral HPLC for Enantiomeric Excess (e.e.) Determination and Separation

Since this compound possesses a chiral center at the alpha-carbon of the propanamide moiety, it exists as a pair of enantiomers. Chiral HPLC is essential for separating these enantiomers to determine the enantiomeric excess (e.e.) of a synthetic batch or to isolate a single enantiomer. nih.gov

Two primary strategies are employed:

Direct Separation: This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer. ankara.edu.tr Polysaccharide-based, cyclodextrin-based, and macrocyclic antibiotic (e.g., teicoplanin-based Chirobiotic T) columns are commonly used for separating chiral amino acid derivatives. researchgate.net The choice of mobile phase is critical for achieving optimal resolution.

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers. springernature.com These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov

Table 3: Comparison of Chiral HPLC Methodologies

| Method | Principle | Advantages | Disadvantages |

| Direct (Chiral Stationary Phase) | Differential interaction of enantiomers with a chiral column packing. | No derivatization required; direct analysis. | CSPs can be expensive and less robust than achiral phases. |

| Indirect (Chiral Derivatization) | Formation of diastereomers that can be separated on achiral columns. | Uses standard, robust HPLC columns; high sensitivity is possible. | Requires an additional reaction step; derivatizing agent must be enantiomerically pure. |

Preparative HPLC for Purification of Synthetic Intermediates and Products

During the synthesis of this compound, preparative HPLC is a powerful technique for the purification of the final product or key intermediates on a larger scale. nih.gov This method is used to remove impurities, unreacted starting materials, and byproducts from the reaction mixture.

Typically, reversed-phase chromatography is used, employing a stationary phase like C18 or C8. google.com A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with an acid modifier like trifluoroacetic acid (TFA), is used to separate the components based on their hydrophobicity. nih.gov Fractions are collected as they elute from the column, and those containing the pure compound are combined and concentrated to yield the purified product.

HPLC-MS for Reaction Mixture Analysis and Impurity Profiling

The coupling of HPLC with Mass Spectrometry (HPLC-MS) provides a highly sensitive and selective method for analyzing complex mixtures. mdpi.com This technique is invaluable for monitoring the progress of a synthesis, identifying components in the reaction mixture, and for detailed impurity profiling of the final product. researchgate.netresearchgate.net

As the HPLC separates the components of the mixture, the eluent is directed into the mass spectrometer. The MS provides the molecular weight of each eluting peak, allowing for the rapid identification of the target compound, known impurities, and unknown byproducts. lcms.cz The high sensitivity of HPLC-MS enables the detection and quantification of impurities even at very low levels (e.g., below 0.1%), which is critical for quality control in pharmaceutical development.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its functional groups. nih.govatlantis-press.com These techniques are rapid, non-destructive, and excellent for confirming the presence of key structural features. researchgate.net

The FTIR spectrum will show characteristic absorption bands for:

N-H stretching from the primary amine and secondary amide groups (typically in the 3300-3500 cm⁻¹ region).

C=O stretching of the amide carbonyl group (a strong band around 1650-1680 cm⁻¹).

N-H bending of the amide (amide II band) around 1550 cm⁻¹.

C-F stretching , which gives a strong, characteristic band in the fingerprint region (1000-1300 cm⁻¹).

Aromatic C-H and C=C stretching vibrations.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for studying the molecule's conformation in different states (solid vs. solution). nih.govnih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |

| Amide (N-H) | Stretch | 3250 - 3400 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 | Medium-Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium |

| Phenyl-Fluoride (C-F) | Stretch | 1100 - 1300 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation and packing of a molecule.

As of the current body of scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, such as unit cell dimensions, space group, and precise atomic coordinates for this particular compound, are not available.

However, the application of X-ray crystallography to structurally related compounds underscores its potential and importance in elucidating the solid-state characteristics of this compound. For analogous molecules, X-ray diffraction studies have successfully revealed key structural features. These include the planarity of amide groups, the dihedral angles between aromatic rings and substituent groups, and the nature of intermolecular hydrogen bonding networks that stabilize the crystal lattice.

Should single crystals of this compound be successfully grown, X-ray crystallographic analysis would be anticipated to provide critical data. The expected findings would include:

Molecular Conformation: The precise spatial arrangement of the fluoro- and methyl-substituted phenyl ring relative to the propanamide side chain.

Intermolecular Interactions: Identification of hydrogen bonds formed by the amino and amide groups, as well as potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to understanding the crystal packing and the resulting physicochemical properties of the solid material.

Polymorphism: The ability of a compound to exist in more than one crystalline form. X-ray crystallography is the definitive method for identifying and characterizing different polymorphs, each of which can exhibit distinct solubility, stability, and bioavailability profiles.

While specific experimental data for this compound is not currently available, the principles of X-ray crystallography and findings from similar structures indicate that it remains an indispensable tool for the comprehensive solid-state characterization of this compound. Future research in this area would be invaluable for establishing a complete structural profile of this compound.

Computational and Theoretical Chemistry Studies of 2 Amino N 5 Fluoro 2 Methylphenyl Propanamide

Molecular Modeling and Simulation Approaches

Conformational Analysis and Energy Landscapes:This study would involve systematically rotating the molecule's rotatable bonds to identify different possible conformations. The energy of each conformation would be calculated to find the most stable, low-energy structures (global and local minima). The resulting energy landscape would reveal the relative stability of different conformers and the energy barriers for converting between them, which is crucial for understanding the molecule's flexibility and shape in different environments.

Without published papers containing these specific calculations for 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide, any attempt to create the requested article would result in speculation or the use of data from unrelated molecules, which would be scientifically inaccurate.

Molecular Docking Simulations with Defined Biological Targets (in vitro context)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is often used to predict the binding mode of a small molecule ligand (like this compound) to the active site of a target protein.

A hypothetical data table for molecular docking results might look like this:

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Protein Kinase X | -8.5 | TYR123, LEU201, VAL56 | 2 |

| Ion Channel Y | -7.2 | SER34, PHE89, ILE150 | 1 |

| Enzyme Z | -9.1 | ASP99, ARG210, TRP45 | 3 |

This table is illustrative and does not represent actual data for the specified compound.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies (mechanistic/theoretical focus)

QSAR models are regression or classification models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for activity. 3D-QSAR extends this by considering the three-dimensional properties of the molecules.

A table summarizing a hypothetical QSAR model might include:

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Lipophilicity) | 0.45 | <0.05 | Increased lipophilicity is positively correlated with activity. |

| Molecular Weight | -0.12 | <0.05 | Increased molecular weight is negatively correlated with activity. |

| Dipole Moment | 0.23 | >0.05 | No significant correlation with activity. |

This table is illustrative and does not represent actual data for the specified compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Dynamics

MD simulations are used to study the physical movements of atoms and molecules over time. In the context of drug-target interactions, MD simulations can provide insights into the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the detailed energetic contributions of different interactions.

A summary of hypothetical MD simulation results could be presented as:

| System | Simulation Time (ns) | RMSD (Å) of Ligand | Average Number of Hydrogen Bonds |

| Ligand in Water | 100 | 1.2 ± 0.3 | N/A |

| Ligand-Protein Complex | 100 | 2.5 ± 0.5 | 2.8 ± 0.7 |

This table is illustrative and does not represent actual data for the specified compound.

Virtual Screening and Lead Compound Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

A hypothetical virtual screening workflow might result in a table like this:

| Database Screened | Number of Compounds | Filtering Method | Hit Rate (%) |

| ZINC15 | 1.3 million | Structure-based (Docking) | 0.1 |

| ChEMBL | 2 million | Ligand-based (Pharmacophore) | 0.5 |

This table is illustrative and does not represent actual data for the specified compound.

Mechanistic Biochemical and Biological Activity Investigations of 2 Amino N 5 Fluoro 2 Methylphenyl Propanamide in Vitro Focus

Enzyme Interaction and Inhibition Studies (In Vitro)

Research into propanamide-containing compounds has revealed significant interactions with specific enzyme targets, particularly within the class of transient receptor potential (TRP) channels.

Investigation of Specific Enzyme Target Modulations (e.g., p38 MAP Kinase, TRPV1)

Transient Receptor Potential Vanilloid 1 (TRPV1): A substantial body of research has focused on propanamide derivatives as potent antagonists of the TRPV1 receptor, a non-selective cation channel involved in pain perception. doi.orgnih.govnih.govresearchgate.netnih.govnih.gov The TRPV1 receptor is activated by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin (B1668287). nih.govnih.gov Structurally related compounds to 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide have been shown to effectively block the activation of the TRPV1 channel by capsaicin. nih.govnih.govnih.gov For instance, a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides were evaluated as human TRPV1 (hTRPV1) antagonists, demonstrating that specific structural features are critical for high binding potency. nih.gov Similarly, studies on indane-type propanamide analogues also identified potent and selective TRPV1 antagonists. doi.orgnih.gov The antagonism of TRPV1 by these compounds is a key area of investigation for the development of novel analgesic agents. nih.govnih.govnih.govnih.gov

p38 Mitogen-Activated Protein (MAP) Kinase: The p38 MAP kinases are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress and in inflammatory pathways. nih.govnih.gov While p38 MAP kinase is a significant drug target for inflammatory diseases, the available literature from the search does not indicate that this compound or its close structural analogs have been investigated as inhibitors of this enzyme. nih.govnih.gov

Biochemical Assay Development for In Vitro Activity Assessment

The in vitro antagonistic activity of propanamide derivatives on the TRPV1 receptor is commonly assessed using cell-based assays. A standard method involves the use of a fluorometric imaging plate reader (FLIPR) with cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, that are engineered to express the human TRPV1 (hTRPV1) receptor. doi.orgnih.gov

In these assays, the cells are loaded with a calcium-sensitive fluorescent dye. The addition of a TRPV1 agonist, such as capsaicin, leads to an influx of calcium ions into the cells, resulting in an increase in fluorescence. The antagonistic activity of a test compound is measured by its ability to inhibit this capsaicin-induced fluorescence increase. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as the binding affinity (Ki) against the capsaicin-induced activation (Ki(CAP)). doi.orgnih.gov

Kinetic Analyses of Enzyme Inhibition and Binding Affinity

Kinetic studies are crucial for characterizing the potency and mechanism of enzyme inhibitors. For propanamide-based TRPV1 antagonists, binding affinity is a key parameter that is determined through in vitro assays. The binding affinity is typically expressed as the Ki value, which represents the concentration of the inhibitor required to occupy 50% of the receptors.

For example, in a study of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides, the (S)-isomer of one compound, 45S, exhibited a high binding affinity for the capsaicin binding site on TRPV1 with a Ki(CAP) of 0.3 nM. nih.gov Another potent antagonist from this series, compound 49S, showed a Ki(CAP) of 0.2 nM. nih.gov These low nanomolar Ki values indicate a very high affinity of these compounds for the TRPV1 receptor.

| Compound | Ki (CAP) [nM] | Reference |

|---|---|---|

| 45S | 0.3 | nih.gov |

| 49S | 0.2 | nih.gov |

Receptor Binding and Modulation Studies (In Vitro)

The interaction of propanamide derivatives with their target receptors has been investigated through both experimental binding assays and computational modeling studies.

Characterization of Ligand-Receptor Interaction Mechanisms

The binding of propanamide antagonists to the TRPV1 receptor has been elucidated through structure-activity relationship (SAR) studies and molecular docking simulations. These studies have identified three key pharmacophoric regions in the ligands that contribute to their binding affinity: an aromatic "head," a polar "neck," and an aliphatic "tail". researchgate.netnih.gov

Docking studies of a potent TRPV1 antagonist with a homology model of the hTRPV1 receptor have suggested that the ligand binds in the vanilloid pocket of the receptor. nih.gov The interactions within this pocket are thought to be primarily hydrophobic in nature. For instance, the two fluoro groups in the A-region of one antagonist were shown to make hydrophobic interactions with the receptor. nih.gov Furthermore, a docking study of another propanamide antagonist identified crucial hydrogen bonds between the ligand and the receptor, which contribute to its stereospecific potency. nih.gov The binding of these antagonists is believed to stabilize the receptor in an inactive conformation, thereby preventing its activation by agonists. The vanilloid pocket involves key amino acid residues such as Tyr511, Ser512, Arg557, and Glu570 that form hydrogen bonds with the head structure of the ligand. researchgate.net

In Vitro Receptor Selectivity Profiling

The selectivity of a drug candidate for its intended target over other receptors is a critical aspect of its preclinical evaluation to minimize off-target effects. For propanamide-based TRPV1 antagonists, selectivity is often assessed against other members of the TRP channel family and other unrelated receptors.

Studies on indane propanamide analogs have identified compounds with potent and selective antagonism towards hTRPV1 and mouse TRPV1 (mTRPV1). doi.orgnih.gov One of the most potent antagonists in a series of 4-aminophenyl acetamides and propanamides exhibited potent and selective antagonism for hTRPV1 against activation by capsaicin, N-arachidonoyldopamine (NADA), and elevated temperature, but showed weaker antagonism against activation by low pH. nih.gov

| Activator | Antagonistic Activity | Reference |

|---|---|---|

| Capsaicin | Potent | nih.gov |

| NADA | Potent | nih.gov |

| Elevated Temperature | Potent | nih.gov |

| Low pH | Weak | nih.gov |

Cellular Assays for Investigating Intracellular Biochemical Pathways (In Vitro, non-clinical)

Detailed in vitro studies using cellular assays to probe the specific intracellular biochemical pathways modulated by this compound are not currently available in the published scientific literature. To investigate such effects, a standard research workflow would typically involve a variety of cell-based assays.

Initially, researchers would likely perform cytotoxicity assays on a panel of cell lines to determine the compound's concentration range for further non-lethal mechanistic studies. Subsequently, a series of targeted and broader screening assays could be employed. For instance, reporter gene assays could be used to assess the compound's impact on specific signaling pathways, such as NF-κB, MAPK, or STAT signaling. Enzyme-linked immunosorbent assays (ELISAs) and Western blotting would be crucial for quantifying changes in protein expression and post-translational modifications (e.g., phosphorylation) of key pathway components.

To gain a more comprehensive understanding, high-content screening and transcriptomic analyses (like RNA sequencing) could reveal broader changes in cellular phenotypes and gene expression profiles induced by the compound. However, no such data has been published for this compound.

Elucidation of Structure-Mechanism Relationships at the Molecular Level

The elucidation of the structure-mechanism relationships of a compound at the molecular level is contingent on the identification of its biological target(s) and a foundational understanding of its biochemical activity. As this information is not available for this compound, a detailed analysis of its structure-mechanism relationship cannot be provided.

Generally, such investigations would involve a combination of experimental and computational approaches. Techniques like X-ray crystallography or cryo-electron microscopy could be used to determine the three-dimensional structure of the compound bound to its putative target protein. This would provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern binding and activity.

In parallel, computational methods like molecular docking and molecular dynamics simulations could be employed to model the binding pose of the compound and predict its affinity for a target. Structure-activity relationship (SAR) studies, involving the synthesis and biological evaluation of a series of chemical analogs, would be instrumental in identifying the key chemical moieties responsible for the compound's activity. By systematically modifying different parts of the molecule—such as the aminopropanamide core, the fluoro substituent, and the methylphenyl group—researchers could probe the structural requirements for target engagement and biological effect. Without initial data on its biological activity, these investigative pathways have not been pursued for this compound in the available literature.

Structure Activity Relationship Sar Studies and Molecular Design for 2 Amino N 5 Fluoro 2 Methylphenyl Propanamide Analogues

Systematic Design Principles for Structural Modification

The design of novel anticonvulsants often follows a pharmacophore model, which identifies the essential structural features required for activity. nih.govresearchgate.net This model typically includes an aryl hydrophobic binding site, a hydrogen-bonding domain, an electron-donor group, and a hydrophobic-hydrophilic site that influences the pharmacokinetic profile. nih.govresearchgate.net In the context of 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide analogues, systematic design principles would involve modifying distinct parts of the molecule. nih.gov These modifications are guided by established medicinal chemistry techniques such as the Topliss approach, isosteric replacement, and the introduction of conformational constraints to probe the steric and electronic requirements of the target receptor. nih.gov

Hybrid molecules, which combine pharmacophoric elements from different known antiepileptic drugs, represent another key design strategy. nih.gov For instance, fragments from ethosuximide, levetiracetam, or lacosamide (B1674222) could be integrated into the this compound scaffold to potentially achieve a broader spectrum of activity. nih.gov The goal of these systematic modifications is to enhance the interaction with biological targets, such as voltage-gated sodium channels or GABA receptors, which are often implicated in seizure activity. nih.govnih.gov

Impact of Substituent Effects on In Vitro Biological Activity and Selectivity

The nature and position of substituents on the aromatic ring and the propanamide side chain can profoundly influence the in vitro biological activity and selectivity of this compound analogues.

The aromatic ring is a critical component of many anticonvulsant drugs, contributing to their binding affinity through hydrophobic and electronic interactions. nih.govnih.gov For analogues of this compound, substitutions on the phenyl ring can modulate activity. The presence of electron-withdrawing groups like fluorine and chlorine, or electron-donating groups such as methoxy, can alter the electronic properties of the ring and its interaction with the target. nih.gov

In related series of compounds, it has been observed that the position of these substituents is crucial. For example, in some series of ((benzyloxy)benzyl)propanamide derivatives, electron-withdrawing groups at the 2- or 3-position of a benzyl (B1604629) moiety led to potent antiseizure activity. nih.gov Conversely, in other molecular scaffolds, small lipophilic substituents at the 3-position of a terminal phenyl group were found to be preferable for optimal potency. nih.gov The steric bulk of the substituent also plays a significant role; bulky groups can either enhance binding by occupying a specific pocket in the receptor or reduce activity due to steric hindrance. nih.gov

Table 1: Illustrative Impact of Aromatic Ring Substitutions on Anticonvulsant Activity in Analogous Series

| Compound Series | Substituent | Position | Effect on Activity |

| ((Benzyloxy)benzyl)propanamides | 2-F, 2-Cl, 2-CF3 | Ortho | Increased antiseizure activity nih.gov |

| ((Benzyloxy)benzyl)propanamides | 3-Cl, 3-CF3, 3-OCF3 | Meta | Increased antiseizure activity nih.gov |

| ((Benzyloxy)benzyl)propanamides | 4-OCH3 | Para | Increased antiseizure activity nih.gov |

| Pyrrolidine (B122466) amides | -Me, -Cl | Ortho | Significantly reduced inhibitory potency nih.gov |

| Pyrrolidine amides | -F | Ortho | Similar activity to unsubstituted derivatives nih.gov |

This table is generated based on data from analogous compound series to illustrate general principles.

The propanamide side chain offers several points for modification to fine-tune the compound's properties. Alterations to the length of the alkyl chain, the nature of the amide substituent, and the stereochemistry of the chiral center can all impact biological activity. For instance, in a series of 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides, the lipophilicity of the amino substituent was found to be a contributor to the activity. nih.gov Increasing the carbon chain length of an N-alkylamino group from four to six carbons showed a varied effect on potency, suggesting an optimal lipophilicity for receptor interaction. nih.gov

Furthermore, the replacement of a primary amino group with a secondary or tertiary amine, or its incorporation into a cyclic system like pyrrolidine or piperidine, can significantly alter potency and selectivity. nih.govnih.gov Hydrophilic substituents on these cyclic systems have been shown to lead to a loss of activity, while hydrophobic substituents tend to retain potency. nih.gov

Conformational restriction is a powerful strategy in drug design to enhance potency and selectivity by reducing the entropic penalty of binding to a receptor. researchgate.net By locking the molecule into a more rigid conformation that mimics its bioactive state, it is possible to improve its interaction with the target. This can be achieved by introducing cyclic structures or double bonds into the molecule. The flexibility of the molecule is also a critical factor, as some degree of conformational freedom may be necessary for the ligand to adapt to the binding site. nih.gov Assessing the conformational flexibility of this compound analogues through computational methods can provide insights into their potential binding modes and guide the design of more rigid or flexible analogues.

Rational Design Approaches Leveraging Computational Insights

Computational tools play a significant role in the rational design of novel therapeutics. taylorandfrancis.com Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound analogues within the active site of a target receptor, such as a voltage-gated sodium channel or a GABA receptor. nih.govnih.gov These simulations can help to rationalize observed SAR data and guide the design of new derivatives with improved binding affinity.

Pharmacophore modeling is another valuable computational approach. nih.govresearchgate.net By identifying the common structural features of a set of active compounds, a 3D pharmacophore model can be generated. nih.gov This model can then be used to screen virtual libraries of compounds to identify new potential anticonvulsant agents or to guide the design of novel analogues that better fit the pharmacophoric requirements. researchgate.net

Ligand Efficiency and Property-Based Design for Optimized Molecular Interactions

Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a ligand on a per-atom basis. wikipedia.org It is a useful tool for optimizing lead compounds, as it helps to identify small, efficient molecules that have the potential to be developed into potent and drug-like candidates. wikipedia.org The goal is to maximize the binding affinity of a molecule without excessively increasing its size and lipophilicity, which can lead to poor pharmacokinetic properties.

Role As a Synthetic Intermediate and Precursor in Advanced Chemical Synthesis

Utility as a Building Block for Complex Heterocyclic Systems

The structure of 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide makes it a valuable starting material for the synthesis of complex heterocyclic compounds. Heterocyclic structures are core components of many biologically active molecules, including a vast number of pharmaceuticals and agrochemicals. nih.govnih.gov The primary amino group in the molecule is a key functional handle that can participate in a variety of cyclization reactions to form rings containing nitrogen and potentially other heteroatoms.

Fluorinated heterocycles, in particular, are important building blocks in the pharmaceutical, agrochemical, and material sciences. nih.gov The synthesis of such compounds often relies on versatile precursors. The amino group of this compound can react with various bifunctional reagents to construct different heterocyclic scaffolds. For instance, reactions with diketones, ketoesters, or other electrophilic partners can lead to the formation of five- or six-membered rings. The strategic use of such amino precursors is a common approach in diversity-oriented synthesis to generate libraries of heterocyclic compounds for screening and development. researchgate.netfrontiersin.org

| Precursor Functional Group | Reagent Type | Resulting Heterocyclic System (Example) | Reference |

| Primary Amine | β-Dicarbonyl Compounds | Pyrimidines, Diazepines | researchgate.net |

| Primary Amine | α,β-Unsaturated Carbonyls | Dihydropyridines | orientjchem.org |

| Primary Amine | Hydrazines/Hydroxylamine (after modification) | Pyrazoles, Isoxazoles | nih.gov |

| Primary Amine | Isothiocyanates | Thiadiazoles | uobaghdad.edu.iq |

Precursor in the Synthesis of Diverse Amide Derivatives and Analogues

Amide bond formation is one of the most crucial reactions in organic chemistry, given the prevalence of amides in pharmaceuticals and biologically active compounds. pulsus.com this compound, containing a primary amine, is an ideal precursor for the synthesis of a wide array of amide derivatives and analogues. The nucleophilic primary amine can readily react with activated carboxylic acids, acid chlorides, or anhydrides to form a new amide bond. pulsus.comsemanticscholar.org This allows for the systematic modification of the molecule's structure to explore structure-activity relationships in drug discovery or to fine-tune properties for other applications.

This reactivity enables the coupling of various side chains and functional groups to the core structure, leading to the creation of peptide-like molecules or other complex amides. researchgate.net The synthesis of N-fluoroalkyl amides has seen significant advancements, highlighting the interest in compounds bearing both amide and fluorine functionalities. nih.gov The synthesis of such derivatives is fundamental to creating new chemical entities with potentially enhanced biological activity or novel properties. nih.gov

| Reaction Type | Reagent | Product Type |

| N-Acylation | Acid Chloride / Anhydride (B1165640) | N-Acyl Amide Derivative |

| N-Alkylation | Alkyl Halide | N-Alkyl Amide Derivative |

| Reductive Amination | Aldehyde / Ketone | N-Alkyl Amide Derivative |

| Sulfonylation | Sulfonyl Chloride | N-Sulfonyl Amide Derivative |

Applications in Materials Science Research for Novel Functional Materials

The incorporation of fluorine into organic molecules can impart unique properties that are highly desirable in materials science. nih.gov These properties can include enhanced thermal stability, specific optical and electrical characteristics, and modified hydrophobicity. The 5-fluoro-2-methylphenyl group in this compound makes its derivatives potential candidates for the development of novel functional materials. While the compound itself is a building block, its derivatives could be explored for applications in areas such as organic light-emitting diodes (OLEDs) or as components of specialized polymers. bldpharm.com

Fluorescent amino acids, for example, serve as versatile building blocks for creating macromolecules with tailored photophysical properties. nih.gov By chemically modifying this compound to incorporate chromophoric or electronically active moieties, it is conceivable to generate new materials with specific fluorescent or semiconducting properties. The field of materials science research is continually advancing, with a focus on designing organic molecules that can perform specific electronic or optical functions. novapublishers.com

Importance in the Development of Agrochemical and Specialty Chemicals

The agrochemical industry relies heavily on the development of new active ingredients to improve crop yields and overcome challenges such as pest resistance. longdom.orgnih.gov Organofluorine compounds play a crucial role in modern agrochemicals, with a significant percentage of commercial pesticides containing at least one fluorine atom. researchgate.netnih.gov Fluorine can increase the metabolic stability and bioavailability of a molecule, often leading to enhanced efficacy. researchgate.net

The structure of this compound contains key features often found in active agrochemical compounds: a fluorinated aromatic ring and an amide linkage. Many successful fungicides and herbicides are based on heterocyclic scaffolds derived from amino precursors or contain carboxamide moieties. nih.govnih.gov Therefore, this compound represents a valuable intermediate for the synthesis of new potential herbicides, fungicides, or insecticides. Its utility lies in its ability to be converted into more complex structures that combine the beneficial effects of fluorination with other pharmacophoric groups essential for biological activity in an agricultural context. researchgate.netnih.gov

Future Research Directions and Emerging Applications in the Field of 2 Amino N 5 Fluoro 2 Methylphenyl Propanamide

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of amide bonds is a cornerstone of organic and medicinal chemistry. pulsus.comamrita.edu However, traditional methods often rely on stoichiometric coupling reagents that generate significant waste. ucl.ac.uk The future synthesis of 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide will likely focus on greener and more sustainable methodologies.

One promising avenue is the adoption of biocatalysis . Enzymes, such as lipases and nitrile hydratases, offer highly selective and environmentally benign routes to amide bond formation. rsc.orgnih.gov For a chiral compound like this compound, biocatalytic methods, including the use of transaminases for the synthesis of the chiral amine precursor, could provide high enantiopurity, which is crucial for pharmaceutical applications. mdpi.comwiley.com The use of enzymes like Candida antarctica lipase (B570770) B (CAL-B) in green solvents such as cyclopentyl methyl ether represents a sustainable approach to direct amidation. nih.gov

Another key area of development is flow chemistry . Continuous flow processes offer enhanced safety, better heat and mass transfer, and improved product quality compared to traditional batch manufacturing. contractpharma.comaurigeneservices.comnih.gov For the synthesis of pharmaceutical intermediates, flow chemistry can enable the safe handling of hazardous reagents and can be integrated with real-time monitoring to ensure high purity and yield. sterlingpharmasolutions.comresearchgate.net The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production.

Furthermore, research into novel catalytic systems for direct amidation, potentially using microwave-assisted organic synthesis (MAOS), could offer rapid and solvent-free alternatives to conventional methods. mdpi.com

Below is a table summarizing potential sustainable synthetic methodologies for this compound.

| Methodology | Advantages | Key Research Focus |

| Biocatalysis | High selectivity and enantiopurity, mild reaction conditions, reduced waste. | Discovery and engineering of novel enzymes (lipases, transaminases) for the synthesis of chiral amines and amides. rsc.orgmdpi.com |

| Flow Chemistry | Enhanced safety, improved process control, scalability, and higher yields. contractpharma.comaurigeneservices.com | Development of continuous flow processes for amidation and related reactions, including those involving hazardous reagents. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free, improved energy efficiency. mdpi.com | Exploration of new catalysts that are efficient under microwave irradiation for direct amide synthesis. |

Advanced Mechanistic Studies at the Atomic and Molecular Level

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing new catalysts. For the synthesis of this compound, advanced mechanistic studies will likely employ computational chemistry.

Density Functional Theory (DFT) calculations can be used to elucidate the detailed mechanisms of amide bond formation. rsc.org Such studies can help in understanding the role of catalysts, solvents, and substituent effects on the reaction pathway. For instance, computational studies have provided insights into silane-mediated amidation and ynamide-mediated amide bond formation, revealing the importance of steric and electronic effects. rsc.orgnih.gov Similar computational approaches could be applied to investigate the synthesis of the target compound, leading to the development of more efficient catalytic systems.

Computational models can also predict the thermodynamics of amidation reactions, which is particularly relevant for nickel-catalyzed processes where the reaction can be reversible. mdpi.com Understanding the thermodynamic landscape can guide the design of reactions that favor product formation. Furthermore, computational studies are instrumental in elucidating the formation of amides and their sulfur analogs in environments like the interstellar medium, showcasing the power of these methods to predict chemical reactivity. nih.gov

Development of Highly Selective Molecular Probes for Biochemical Research

The presence of a fluorine atom in this compound makes it an attractive candidate for development as a molecular probe. The fluorine-19 (¹⁹F) nucleus is an excellent handle for Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS) due to the absence of endogenous ¹⁹F signals in biological tissues. acs.org

Future research could focus on modifying the structure of this compound to create ¹⁹F MRI probes . By attaching this molecule to larger systems like polymers or nanoparticles, it could be used for in vivo imaging applications. acs.orgnih.govresearchgate.net The design of such probes would involve optimizing the number and chemical environment of the fluorine atoms to enhance MRI sensitivity.

Additionally, the fluorinated phenyl ring, combined with the amino-propanamide moiety, could be a scaffold for developing fluorescent probes . The introduction of fluorine can modulate the photophysical properties of fluorophores, leading to improved quantum yields and photostability. mdpi.com These probes could be designed to target specific enzymes or receptors, with changes in their fluorescence signaling binding events. The synthesis of fluorinated rhodamine and BODIPY dyes exemplifies this approach. mdpi.com

The following table outlines potential applications of this compound as a molecular probe.

| Probe Type | Technique | Potential Application | Key Design Considerations |

| ¹⁹F MRI Probe | Magnetic Resonance Imaging (MRI) | In vivo tracking of cells or biomolecules, diagnostic imaging. | Maximizing fluorine content, optimizing relaxation properties, ensuring biocompatibility. acs.orgnih.gov |

| Fluorescent Probe | Fluorescence Spectroscopy/Microscopy | Sensing metal ions, enzyme activity, or receptor binding in biological systems. | Tuning photophysical properties through chemical modification, incorporating specific binding moieties. mdpi.com |

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from reaction prediction to drug discovery. researchgate.netnih.gov For a compound like this compound, AI and ML can be leveraged in several ways.

In the context of drug discovery, if this compound is identified as a hit, AI can be used for de novo design of analogs with improved properties. Generative models can design new molecules with desired characteristics, such as higher binding affinity to a biological target or better pharmacokinetic profiles. nih.gov This is particularly relevant in areas like the development of kinase inhibitors, where AI is used to accelerate the design-make-test-analyze cycle. rsc.orgcas.orgresearchgate.net

Furthermore, ML models can predict the outcomes of chemical reactions, including yields and reaction conditions, which can significantly speed up the optimization of synthetic processes. rsc.org

Interdisciplinary Research with Material Science and Biological Systems for Novel Applications

The unique properties of fluorinated organic compounds suggest that this compound could find applications at the interface of chemistry, materials science, and biology.

In materials science , fluorinated aromatic compounds are used in the development of high-performance polymers and liquid crystals. researchgate.netacs.org The introduction of fluorine can alter properties such as thermal stability, hydrophobicity, and electronic characteristics. rsc.org Research could explore the incorporation of this compound or its derivatives as monomers or additives in polymers to create materials with tailored properties. Fluorine-containing materials are also being investigated for applications in areas like organic electronics and as components of room-temperature ionic liquids. man.ac.uk

In the realm of biological systems , the amide bond is the fundamental linkage in peptides and proteins. solubilityofthings.com The stability and structural role of amides are central to their biological function. Small molecules containing amide linkages are prevalent in pharmaceuticals. pulsus.compulsus.comajchem-a.com The field of bioconjugation involves covalently linking small molecules to biological macromolecules like proteins or polymers to create hybrid materials with new functionalities. biosyn.comnih.govrsc.orgcreative-biolabs.com Future research could investigate the conjugation of this compound to proteins or other biomolecules to modulate their stability, activity, or to enable their tracking in biological systems using the fluorine tag. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(5-fluoro-2-methylphenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM). Key steps include:

- Amide bond formation : Reacting 2-aminopropanoic acid derivatives with 5-fluoro-2-methylaniline under anhydrous conditions .

- Purification : Vacuum concentration followed by column chromatography (e.g., silica gel) to isolate the product. Yields exceeding 90% have been achieved with optimized stoichiometry and temperature control (20–25°C) .

- Critical parameters : Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen), and reaction progress should be monitored via thin-layer chromatography (TLC).

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Compare experimental H and C NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include aromatic protons (δ 6.8–7.2 ppm for the 5-fluoro-2-methylphenyl group) and amide NH (δ 5.5–6.0 ppm) .

- Mass Spectrometry (LC-MS) : Confirm molecular weight (CHFNO, theoretical MW: 196.09) with electrospray ionization (ESI+) .

- Infrared Spectroscopy (IR) : Validate amide C=O stretches (~1650 cm) and N-H bends (~1550 cm) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity) .

- Stability : Store at –20°C in anhydrous conditions; stability ≥5 years when protected from light and moisture .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

Methodological Answer:

- Derivatization : Synthesize analogs with substituent variations (e.g., halogen replacement, methyl group modification) to assess effects on target binding .

- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to quantify IC values. For example, derivatives with trifluoromethyl groups showed enhanced anticonvulsant activity in rodent models .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to receptors like GABA or NMDA .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Replicate experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell line passage number).

- Control variables : Test batch-to-batch purity differences via HPLC (>98% purity recommended) .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 2-Amino-2-methyl-3-phenylpropanamide) to identify trends in bioactivity .

Q. What in vivo experimental models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer: